molecular formula C9H4ClF3O4 B2691917 3-chloro-6-(trifluoromethyl)phthalic Acid CAS No. 76284-58-7

3-chloro-6-(trifluoromethyl)phthalic Acid

Cat. No.: B2691917
CAS No.: 76284-58-7
M. Wt: 268.57
InChI Key: YCNPWBMRFHFLRE-UHFFFAOYSA-N
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Description

3-chloro-6-(trifluoromethyl)phthalic acid is an aromatic compound with the molecular formula C9H4ClF3O4 It contains a six-membered benzene ring substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 6-position Additionally, it has two carboxylic acid groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(trifluoromethyl)phthalic acid typically involves the chlorination and trifluoromethylation of phthalic acid derivatives. One common method includes the following steps:

    Chlorination: Phthalic acid is treated with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce the chlorine atom at the desired position.

    Trifluoromethylation: The chlorinated phthalic acid is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide (CF3I) in the presence of a base, such as potassium carbonate, to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(trifluoromethyl)phthalic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Esterification: Alcohols like methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of carboxylic acids.

Major Products

    Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.

    Esterification: Methyl or ethyl esters of this compound.

    Reduction: Corresponding alcohols derived from the reduction of carboxylic acid groups.

Scientific Research Applications

3-chloro-6-(trifluoromethyl)phthalic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound can be used in the development of pharmaceuticals, particularly those requiring aromatic carboxylic acids.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-6-(trifluoromethyl)phthalic acid depends on its specific application. In general, the presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design. The chlorine atom and carboxylic acid groups can participate in various interactions with biological targets, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-methylphthalic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-chloro-6-nitrophthalic acid: Contains a nitro group instead of a trifluoromethyl group.

    3-chloro-6-bromophthalic acid: Substituted with a bromine atom instead of a trifluoromethyl group.

Uniqueness

3-chloro-6-(trifluoromethyl)phthalic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s electron-withdrawing ability, lipophilicity, and metabolic stability, making it a valuable building block in various applications.

Properties

IUPAC Name

3-chloro-6-(trifluoromethyl)phthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3O4/c10-4-2-1-3(9(11,12)13)5(7(14)15)6(4)8(16)17/h1-2H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNPWBMRFHFLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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